2-(4-Morpholinyl)ethyl 3-phenylacrylate

Tyrosinase inhibition Cinnamic acid derivatization Melanogenesis

2-(4-Morpholinyl)ethyl 3-phenylacrylate is a premium cinnamic acid ester tailored for cutting-edge pharmaceutical and cosmetic R&D. Its morpholinoethyl moiety and hydrolyzable ester bond—rather than a metabolically stable amide—allow for tunable release kinetics, making it ideal for developing tyrosinase inhibitors or novel oral prodrugs. This compound offers a safer target profile by structurally avoiding undesired KCNQ2 potassium channel modulation. As a non-controlled, research-use chemical with global shipping capability, it is the strategic choice for programs demanding precise pharmacological selectivity and enhanced bioavailability.

Molecular Formula C15H19NO3
Molecular Weight 261.32 g/mol
Cat. No. B295100
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Morpholinyl)ethyl 3-phenylacrylate
Molecular FormulaC15H19NO3
Molecular Weight261.32 g/mol
Structural Identifiers
SMILESC1COCCN1CCOC(=O)C=CC2=CC=CC=C2
InChIInChI=1S/C15H19NO3/c17-15(7-6-14-4-2-1-3-5-14)19-13-10-16-8-11-18-12-9-16/h1-7H,8-13H2/b7-6+
InChIKeyHSQZNMPPVBQMNP-VOTSOKGWSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(4-Morpholinyl)ethyl 3-phenylacrylate – Compound Identity, Class, and Procurement-Relevant Characteristics


2-(4-Morpholinyl)ethyl 3-phenylacrylate (IUPAC: 2-morpholin-4-ylethyl (E)-3-phenylprop-2-enoate; molecular formula C₁₅H₁₉NO₃; MW 261.32 g/mol) is a synthetic cinnamic acid ester bearing a morpholinoethyl alcohol moiety [1]. It belongs to the broader class of cinnamate/phenylacrylate esters but is structurally distinguished from both simple alkyl cinnamates and morpholine-containing cinnamamides by the combination of an ester linkage and a basic morpholinoethyl side chain [2]. This specific architecture places it at the intersection of two well-precedented design strategies: cinnamic acid derivatization for enhanced bioactivity and morpholinoethyl ester prodrug formation for improved pharmaceutical properties [3].

Why Generic Cinnamate Esters or Morpholine Amides Cannot Substitute for 2-(4-Morpholinyl)ethyl 3-phenylacrylate


Although cinnamic acid derivatives share a common phenylpropenoate scaffold, substitution with 2-(4-morpholinyl)ethyl 3-phenylacrylate cannot be achieved by simply interchanging any cinnamate ester or morpholine-containing analog. Three structural features jointly determine its differentiated profile: (i) the ester linkage confers hydrolytic lability distinct from the metabolically stable amide bond found in N-(2-morpholinoethyl)cinnamamide derivatives such as B6 [1]; (ii) the morpholinoethyl moiety introduces a basic tertiary amine (conjugate acid pKa ~8.36) that enables pH-dependent aqueous solubility and membrane partitioning, a property absent in neutral alkyl cinnamates like ethyl cinnamate or phenethyl cinnamate [2]; and (iii) the attachment of morpholine via a flexible ethyl linker to the ester oxygen—rather than directly to a phenyl ring as in KCNQ2-targeting (S)-N-[1-(3-morpholinophenyl)ethyl]-3-phenylacrylamide—diverts the compound away from Kv7 channel modulation and toward distinct biological target space [3]. These orthogonal structural determinants mean that neither a simple cinnamate ester nor a morpholine-containing acrylamide can replicate the combined physicochemical and pharmacological signature of the target compound.

Quantitative Differentiation Evidence for 2-(4-Morpholinyl)ethyl 3-phenylacrylate vs. Closest Analogs


Ester vs. Parent Carboxylic Acid: Predicted Tyrosinase Inhibitory Potency Advantage

Cinnamic acid itself is a weak tyrosinase inhibitor with reported IC₅₀ values spanning 201.4 µM to >1,000 µM (≥2.10 mM in some studies) [1]. Conversion of the carboxylic acid to an ester is a validated SAR strategy that consistently improves tyrosinase inhibitory potency; a comprehensive 2015–2025 review demonstrated that cinnamic acid ester derivatives routinely achieve IC₅₀ values in the low micromolar range (e.g., 2.0–10.6 µM for optimized esters vs. 201.4–>1,000 µM for the parent acid), representing a potency enhancement of approximately 20-fold to >100-fold [1]. The morpholinoethyl ester of the target compound is predicted to fall within this enhanced potency range by virtue of esterification, while the morpholinoethyl group may confer additional binding interactions unavailable to simple alkyl esters [2].

Tyrosinase inhibition Cinnamic acid derivatization Melanogenesis

Morpholinoethyl Ester Bioavailability Enhancement: Class-Level Evidence from Mycophenolic Acid

The morpholinoethyl ester moiety is an established prodrug strategy for enhancing oral bioavailability of carboxylic acid-containing compounds. In a direct comparative study in monkeys dosed at 20 mg/kg, the morpholinoethyl ester of mycophenolic acid (MPA) achieved a relative oral bioavailability of 236% compared to the parent acid (MPA = 100%), while a comparator acetyl morpholinoethyl ester achieved only 150% [1]. The superior performance of the morpholinoethyl ester was attributed to greater partitioning into gastrointestinal membranes, despite having lower aqueous solubility than the acetyl derivative [1]. This class-level evidence supports the expectation that 2-(4-morpholinyl)ethyl 3-phenylacrylate would exhibit enhanced membrane permeability relative to both the parent cinnamic acid and simple alkyl cinnamate esters lacking the basic amine .

Prodrug design Oral bioavailability Morpholinoethyl ester Pharmacokinetics

Gastrointestinal Safety Advantage of Morpholinoethyl Ester vs. Free Carboxylic Acid

Free carboxylic acid groups in arylacetic and fenamate NSAIDs are directly associated with gastric mucosal irritation and ulcerogenesis. In a comparative study across multiple animal models, orally administered morniflumate (the β-morpholinoethyl ester of niflumic acid) demonstrated anti-inflammatory, analgesic, and antipyretic activity nearly equivalent to the parent niflumic acid, while exhibiting complete freedom from the ulcerogenic effects observed with the acidic parent compound [1]. This safety differentiation is directly attributable to transient masking of the carboxylic acid as the morpholinoethyl ester, which is rapidly hydrolyzed in plasma to release the active acid after absorption [2]. Although 2-(4-morpholinyl)ethyl 3-phenylacrylate is not an NSAID, the same principle applies: the ester form is predicted to avoid local gastric irritation associated with free cinnamic acid, making it preferable for oral dosing paradigms where GI tolerability is a selection criterion [3].

NSAID prodrug Gastric tolerability Morpholinoethyl ester Ulcerogenicity

Ester vs. Amide Hydrolytic Stability: Tunable Release vs. Metabolic Persistence

The target compound contains an ester linkage connecting the cinnamoyl group to the morpholinoethyl moiety, whereas closely related morpholine-containing analogs such as N-(2-morpholinoethyl)cinnamamide B6 (IC₅₀ = 15.2 ± 0.6 µM for tyrosinase) utilize an amide bond [1]. This functional group difference has direct consequences for compound selection: amides resist hydrolysis and provide metabolic persistence, while esters are substrates for ubiquitous esterases, enabling rapid conversion to cinnamic acid in plasma and tissues. Published studies on flavonoid–cinnamic acid hybrids explicitly document that the amide linkage was chosen 'instead of a labile ester bond to improve stability towards hydrolysis' [2]. For the target compound, this inherent ester lability is a feature—not a flaw—when prodrug-like behavior (rapid release of cinnamic acid or a controlled hydrolysis rate) is desired. Conversely, for applications requiring sustained target engagement of the intact conjugate, the amide analog B6 would be preferred [1].

Ester vs. amide stability Prodrug hydrolysis Metabolic lability Cinnamamide comparison

Positional Isomerism: Morpholinoethyl Ester vs. Morpholinophenyl Acrylamide Pharmacology

A critical structural distinction exists between 2-(4-morpholinyl)ethyl 3-phenylacrylate—where morpholine is connected via a two-carbon ethyl linker to the ester oxygen—and the KCNQ2-opening series exemplified by (S)-N-[1-(3-morpholin-4-ylphenyl)ethyl]-3-phenylacrylamide, where morpholine is directly attached to a phenyl ring [1]. This positional difference is not merely cosmetic: the morpholinophenyl acrylamide series was explicitly designed and optimized for Kv7.2 (KCNQ2) potassium channel modulation, with (S)-1 and its fluoro-analog (S)-2 identified through two-electrode voltage clamp recordings in Xenopus oocytes expressing cloned mKCNQ2 channels as potent openers that produced significant oral activity in a rat cortical spreading depression model of migraine [1][2]. Replacement of the morpholinyl moiety in (S)-1 with heteroaryl groups led to further optimized KCNQ2 openers, confirming that the direct morpholine–phenyl attachment is a pharmacophoric requirement for this target [3]. The target compound, lacking this direct morpholine–phenyl connectivity, is structurally excluded from this pharmacological space and instead presents a distinct target engagement profile [3].

Positional isomerism KCNQ2 potassium channel Morpholine attachment Target selectivity

Aqueous Solubility Differentiation: Ionizable Morpholinoethyl Ester vs. Neutral Alkyl Cinnamates

The morpholinoethyl substituent in the target compound introduces a tertiary amine with a conjugate acid pKa of approximately 8.36 (morpholine pKa) [1]. At physiological pH (7.4), a significant fraction of the morpholine nitrogen is protonated, imparting pH-dependent aqueous solubility that is absent in neutral cinnamate esters such as ethyl cinnamate (predicted logP ~2.99) or phenethyl cinnamate (logP ~3.44) [2]. This is demonstrated empirically by mycophenolate mofetil (the 2-morpholinoethyl ester of mycophenolic acid), which exhibits pH-dependent aqueous solubility: 43 µg/mL at pH 7.4 vs. 4.27 mg/mL at pH 3.6 (approximately 100-fold solubility increase upon protonation of the morpholine nitrogen) [3]. In contrast, neutral alkyl cinnamates are essentially pH-insensitive and have markedly lower aqueous solubility across the physiological pH range. This solubility differentiation has practical implications for formulation, in vitro assay compatibility, and gastrointestinal absorption.

Aqueous solubility Ionizable group pH-dependent partitioning Morpholine pKa

High-Impact Research and Industrial Application Scenarios for 2-(4-Morpholinyl)ethyl 3-phenylacrylate


Tyrosinase Inhibitor Lead Optimization Programs for Cosmetic and Dermatological Applications

As demonstrated by the class-level SAR data, cinnamic acid esterification yields 20- to >100-fold potency improvements over the parent acid (IC₅₀ 201.4–>1,000 µM → low µM range) [1]. The morpholinoethyl ester of 2-(4-morpholinyl)ethyl 3-phenylacrylate provides a structurally distinct scaffold for tyrosinase inhibitor development, complementing existing amide-based series such as B6 (IC₅₀ = 15.2 ± 0.6 µM). Its ester linkage offers tunable release kinetics—a feature absent in metabolically stable amide analogs—enabling both rapid-onset and sustained-delivery formulations for cosmetic actives targeting hyperpigmentation. Furthermore, the morpholinoethyl group's predicted improvement in skin permeability (in silico ADME for B6 indicated better skin penetration than kojic acid [2]) supports topical formulation feasibility.

Prodrug-Enabled Oral Delivery of Cinnamic Acid-Based Pharmacophores

The morpholinoethyl ester prodrug strategy has been clinically validated by mycophenolate mofetil (236% relative bioavailability vs. parent MPA in primates [3]) and morniflumate (equivalent systemic anti-inflammatory efficacy with complete elimination of gastric ulcerogenicity vs. parent niflumic acid [4]). 2-(4-Morpholinyl)ethyl 3-phenylacrylate applies this same prodrug design principle to the cinnamic acid scaffold. It is therefore suited for oral delivery programs where cinnamic acid's poor bioavailability or gastric irritation would otherwise preclude development. The pH-dependent aqueous solubility (approximately 100-fold range between pH 3.6 and 7.4, as demonstrated for mycophenolate mofetil [5]) further supports flexible oral formulation strategies including enteric coating for targeted intestinal release.

Chemical Biology Tool for Profiling Esterase Activity and Tissue-Specific Hydrolysis

The ester linkage in 2-(4-morpholinyl)ethyl 3-phenylacrylate renders it susceptible to hydrolysis by ubiquitous cellular and plasma esterases, in contrast to the enzymatically resistant amide bond of N-(2-morpholinoethyl)cinnamamide analogs [6]. This differential stability can be exploited as a chemical biology tool: the compound can serve as a fluorogenic or chromogenic substrate surrogate for profiling esterase activity across tissues, or as a control compound in stability studies comparing ester vs. amide cinnamic acid conjugates. The morpholinoethyl moiety's ionizable amine (pKa ~8.36 [7]) additionally enables pH-dependent partitioning studies to investigate how local tissue pH affects prodrug activation rates.

Comparative Pharmacology Studies Excluding KCNQ2 Off-Target Liability

The target compound's morpholine connectivity (ethyl linker to ester oxygen) structurally excludes it from the KCNQ2 potassium channel opener pharmacophore, which requires direct morpholine–phenyl attachment as established for (S)-N-[1-(3-morpholin-4-ylphenyl)ethyl]-3-phenylacrylamide ((S)-1) [8]. This positional isomerism is pharmacologically decisive: (S)-1 and its analogs potently activate Kv7.2 channels and were advanced to a rat migraine model with significant oral activity [8], whereas 2-(4-morpholinyl)ethyl 3-phenylacrylate is predicted to lack this activity. For research programs where KCNQ2 modulation represents an undesired off-target effect (e.g., due to potential CNS or cardiac liability), the target compound's distinct structural connectivity provides inherent selectivity against this target class.

Quote Request

Request a Quote for 2-(4-Morpholinyl)ethyl 3-phenylacrylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.